

# **Application Notes and Protocols for ML399 in High-Throughput Screening Assays**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ML399** is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver of leukemogenesis in subtypes of acute leukemia characterized by MLL rearrangements. By disrupting the menin-MLL complex, **ML399** offers a targeted therapeutic strategy to reverse the oncogenic activity of MLL fusion proteins. These application notes provide detailed protocols for utilizing **ML399** in high-throughput screening (HTS) assays to identify and characterize inhibitors of the menin-MLL interaction.

### **Mechanism of Action**

The MLL gene is a frequent target of chromosomal translocations, leading to the expression of oncogenic MLL fusion proteins. These fusion proteins require interaction with the tumor suppressor protein menin to drive the expression of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemic transformation.[1][2] ML399 binds to a pocket on menin that is critical for the interaction with MLL, thereby competitively inhibiting the formation of the menin-MLL complex. This leads to the downregulation of MLL target genes, inhibition of cell proliferation, and induction of apoptosis in MLL-rearranged leukemia cells.[1]

### **Data Presentation**



The following table summarizes the quantitative data for **ML399** and related menin-MLL inhibitors in various assays. This data is essential for assay validation and comparison of compound potency.

| Compound    | Assay Type                   | Target/Cell<br>Line      | IC50/GI50    | Z' Factor    | Reference        |
|-------------|------------------------------|--------------------------|--------------|--------------|------------------|
| ML399       | MTT Cell<br>Viability        | MLL-AF9<br>Cells         | ~4 μM (GI50) | Not Reported | Probe<br>Reports |
| MI-1        | Fluorescence<br>Polarization | Menin-MLL<br>Interaction | 1.9 μΜ       | Not Reported | [1]              |
| MI-2        | Fluorescence<br>Polarization | Menin-MLL<br>Interaction | 446 nM       | Not Reported | [3]              |
| MI-2-2      | Fluorescence<br>Polarization | Menin-MLL<br>Interaction | Low nM       | Not Reported | [2]              |
| MIV-6R      | Fluorescence<br>Polarization | Menin-MLL<br>Interaction | 56 nM        | Not Reported | [4]              |
| D0060-319   | Fluorescence<br>Polarization | Menin-MLL<br>Interaction | 7.46 nM      | Not Reported | [5]              |
| Primary HTS | Fluorescence<br>Polarization | Menin-MLL<br>Interaction | N/A          | 0.81         | [6]              |

## **Signaling Pathway**

The interaction between menin and MLL fusion proteins is a key node in the signaling pathway that drives leukemogenesis. The following diagram illustrates this critical interaction and the downstream consequences.





Click to download full resolution via product page

Caption: Menin-MLL Signaling Pathway and ML399 Inhibition.

# **Experimental Protocols High-Throughput Screening (HTS) Workflow**

A typical HTS workflow for identifying and validating inhibitors of the menin-MLL interaction involves a primary screen to identify initial hits, followed by secondary and cell-based assays to confirm activity and assess cellular effects.





Click to download full resolution via product page

Caption: High-Throughput Screening Workflow.

# Protocol 1: Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is a robust method for primary HTS to identify compounds that disrupt the menin-MLL interaction.[1][6]



#### Materials:

- Menin Protein: Purified full-length human menin.
- Fluorescently Labeled MLL Peptide: A peptide derived from the MLL menin-binding motif (e.g., MLL4-15) labeled with a fluorophore such as fluorescein (FITC).
- Assay Buffer: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 0.1% (v/v) NP-40 substitute, and 1 mM DTT.[7]
- ML399 (or test compounds): Dissolved in 100% DMSO.
- 384-well, low-volume, black assay plates.
- Plate reader with fluorescence polarization capabilities.

#### Procedure:

- Compound Plating:
  - Prepare serial dilutions of ML399 or test compounds in 100% DMSO.
  - Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of the compound solutions to the 384-well assay plates.
- Reagent Preparation:
  - Prepare a solution of menin protein in assay buffer. The final concentration should be at or below the Kd of the menin-MLL interaction (e.g., 30-50 nM).
  - Prepare a solution of the FITC-labeled MLL peptide in assay buffer. The final concentration should be low (e.g., 5-10 nM) to ensure a good signal-to-background ratio.[7]
- Assay Execution:
  - Add the menin protein solution to the compound-containing wells of the 384-well plate.
  - Incubate at room temperature for 1 hour to allow for compound binding to menin.[7]



- Add the FITC-labeled MLL peptide solution to all wells.
- Incubate for at least 30 minutes at room temperature, protected from light.
- Data Acquisition:
  - Measure the fluorescence polarization on a plate reader with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 535 nm).
  - The G-factor should be calibrated using a 1 nM fluorescein solution to a value of approximately 27 mP.[8]
- Data Analysis:
  - Normalize the data using positive controls (e.g., a known inhibitor or no menin) and negative controls (DMSO vehicle).
  - Calculate the percent inhibition for each compound concentration.
  - Determine the IC50 value for ML399 and other active compounds by fitting the doseresponse data to a four-parameter logistic equation.
  - The Z' factor for the assay should be calculated to assess its robustness for HTS (a Z' > 0.5 is considered excellent).[6]

# Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay can be used as a secondary screen to confirm hits from the primary screen. It is less susceptible to interference from fluorescent compounds.

#### Materials:

- His-tagged Menin Protein.
- Biotinylated MLL Peptide.
- Terbium (Tb)-conjugated anti-His antibody (Donor).



- Streptavidin-conjugated fluorophore (e.g., d2 or XL665) (Acceptor).
- TR-FRET Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.
- ML399 (or test compounds): Dissolved in 100% DMSO.
- 384-well, low-volume, black or white assay plates.
- TR-FRET-compatible plate reader.

#### Procedure:

- Compound Plating: As described in the FP assay protocol.
- Reagent Preparation:
  - Prepare solutions of His-tagged menin and biotinylated MLL peptide in TR-FRET assay buffer. Optimal concentrations should be determined empirically through titration experiments.
  - Prepare solutions of the Tb-anti-His antibody and Streptavidin-d2/XL665 in TR-FRET assay buffer.
- Assay Execution:
  - Add a mixture of His-tagged menin and biotinylated MLL peptide to the compoundcontaining wells.
  - Incubate for 30-60 minutes at room temperature.
  - Add a mixture of the Tb-anti-His antibody and Streptavidin-d2/XL665.
  - Incubate for 1-2 hours at room temperature, protected from light.
- Data Acquisition:



- Measure the TR-FRET signal on a compatible plate reader, typically with an excitation wavelength of 340 nm and emission wavelengths for both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).
- Data Analysis:
  - Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
  - Normalize the data and calculate IC50 values as described for the FP assay.
  - Determine the Z' factor for the assay.

# Protocol 3: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay

AlphaScreen is another sensitive proximity-based assay suitable for HTS and hit confirmation.

#### Materials:

- GST-tagged Menin Protein.
- Biotinylated MLL Peptide.
- Glutathione-coated Donor beads.
- Streptavidin-coated Acceptor beads.
- AlphaScreen Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
- ML399 (or test compounds): Dissolved in 100% DMSO.
- 384-well, white, opaque microplates.
- AlphaScreen-capable plate reader.

#### Procedure:

Compound Plating: As described in the FP assay protocol.



#### Reagent Preparation:

- Prepare solutions of GST-tagged menin and biotinylated MLL peptide in AlphaScreen assay buffer.
- Prepare suspensions of Donor and Acceptor beads in the same buffer. All steps involving beads should be performed under subdued light.

#### Assay Execution:

- Add the GST-tagged menin and biotinylated MLL peptide to the compound-containing wells.
- Incubate for 30-60 minutes at room temperature.
- Add the Glutathione Donor beads and Streptavidin Acceptor beads.
- Incubate for 1-2 hours at room temperature in the dark.

#### Data Acquisition:

- Read the plates on an AlphaScreen-capable reader with excitation at 680 nm and emission detection between 520-620 nm.
- Data Analysis:
  - Normalize the AlphaScreen signal and calculate IC50 values as previously described.
  - Determine the Z' factor for the assay.

## **Protocol 4: MTT Cell Viability Assay**

This cell-based assay is used to assess the effect of **ML399** on the proliferation of MLL-rearranged leukemia cells.[9]

#### Materials:

MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13, SEM).[10]



- Control leukemia cell line (without MLL rearrangement, e.g., Kasumi-1, K562).[5]
- Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and penicillin/streptomycin.
- ML399: Dissolved in DMSO.
- MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or DMSO.
- 96-well, clear, flat-bottom microplates.
- Microplate reader capable of measuring absorbance at 570 nm.

#### Procedure:

- · Cell Seeding:
  - Harvest leukemia cells in their logarithmic growth phase.
  - Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well in 100 μL of medium).
- Compound Treatment:
  - Prepare serial dilutions of ML399 in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%).</li>
  - Add the compound dilutions to the cells. Include vehicle control (DMSO) wells.
- Incubation:
  - Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
- MTT Addition and Incubation:
  - Add 10 μL of MTT reagent to each well.



- Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Formazan Solubilization:
  - Add 100 μL of solubilization solution to each well.
  - Incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved. Gentle shaking can aid solubilization.
- Data Acquisition:
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance (from wells with medium only).
  - Normalize the absorbance values to the vehicle-treated control cells.
  - Calculate the GI50 (concentration for 50% growth inhibition) by fitting the dose-response data to a suitable model.

## **Logical Relationship Diagram for Assay Selection**

The choice of assay depends on the stage of the drug discovery process. This diagram illustrates a logical progression from primary screening to more complex biological validation.



Click to download full resolution via product page

Caption: Logical Progression of Assay Selection.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic targeting of MLL degradation pathways in MLL-rearranged leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ML399 in High-Throughput Screening Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609167#application-of-ml399-in-high-throughputscreening-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com